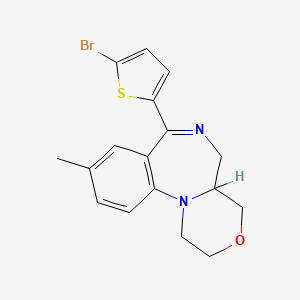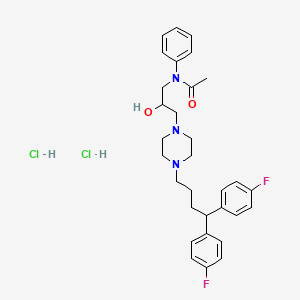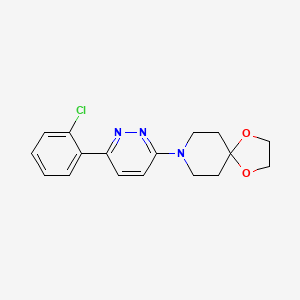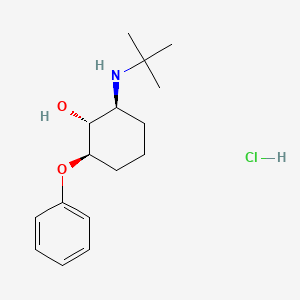
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- is a complex organic compound that belongs to the class of cyclohexanols. This compound is characterized by the presence of a cyclohexanol ring substituted with a phenoxy group and a tert-butylamino group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexanol ring, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The tert-butylamino group can be introduced via amination reactions. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the phenoxy or tert-butylamino groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone or cyclohexanoic acid, while substitution reactions may produce various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be used in studies involving enzyme interactions or as a ligand in binding assays.
Industry: Could be used in the production of specialty chemicals or as a component in formulations.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol derivatives: Compounds with similar cyclohexanol structures but different substituents.
Phenoxy compounds: Compounds containing the phenoxy group with various other functional groups.
Amino alcohols: Compounds with both amino and hydroxyl groups.
Uniqueness
The uniqueness of Cyclohexanol, 2-((1,1-dimethylethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
108692-71-3 |
|---|---|
Formule moléculaire |
C16H26ClNO2 |
Poids moléculaire |
299.83 g/mol |
Nom IUPAC |
(1R,2S,6R)-2-(tert-butylamino)-6-phenoxycyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-16(2,3)17-13-10-7-11-14(15(13)18)19-12-8-5-4-6-9-12;/h4-6,8-9,13-15,17-18H,7,10-11H2,1-3H3;1H/t13-,14+,15+;/m0./s1 |
Clé InChI |
YWOWDMLXJDRRBN-ONAKXNSWSA-N |
SMILES isomérique |
CC(C)(C)N[C@H]1CCC[C@H]([C@@H]1O)OC2=CC=CC=C2.Cl |
SMILES canonique |
CC(C)(C)NC1CCCC(C1O)OC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


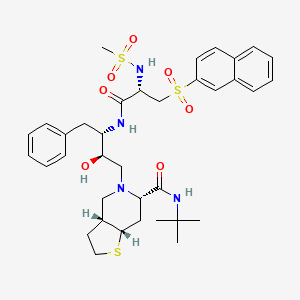
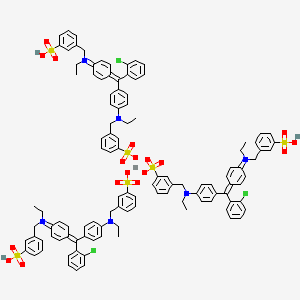


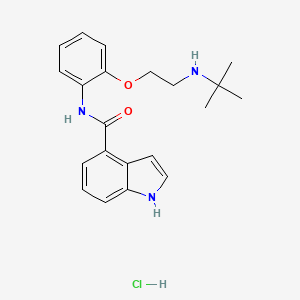
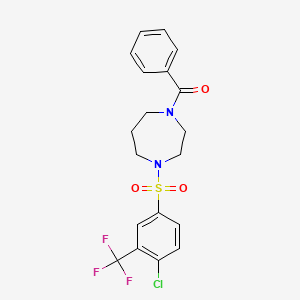

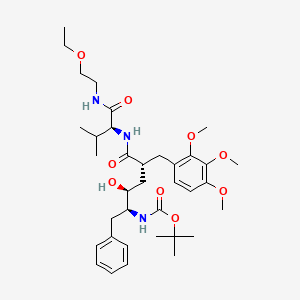
![(2-isopropylthiazol-5-yl)methyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]-3-methyl-butanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12758608.png)
